Risdiplam

Oral bioavailability CNS penetration Pharmacokinetics

Validating SMN2 splicing modulation in preclinical SMA models requires a reference standard with defined potency and selectivity. Risdiplam resolves this as the only FDA-approved oral SMN2 pre-mRNA splicing modifier with systemic CNS bioavailability. • EC₁.₅× = 4 nM for SMN2 exon 7 inclusion - enables precise dose-response calibration in patient-derived fibroblasts, iPSC-derived motor neurons, and SMA mouse models. • 10:1 selectivity window over FOXM1 - ensures assay specificity not achievable with predecessor compounds (e.g., RG7800) or generic analogs. • ~1:1 CNS-to-plasma exposure ratio - supports meaningful in vivo PK/PD benchmarking against intrathecally administered comparators. Supplied as ≥98% pure solid with full analytical documentation. Eliminates variability from non-validated splicing modifiers.

Molecular Formula C22H23N7O
Molecular Weight 401.5 g/mol
CAS No. 1825352-65-5
Cat. No. B610492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRisdiplam
CAS1825352-65-5
SynonymsRisdiplam;  RG7916;  RG-7916;  RG 7916;  RO703406;  RO-7034067;  RO 7034067; 
Molecular FormulaC22H23N7O
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCNC6(C5)CC6
InChIInChI=1S/C22H23N7O/c1-14-9-18(26-29-11-15(2)24-21(14)29)17-10-20(30)28-12-16(3-4-19(28)25-17)27-8-7-23-22(13-27)5-6-22/h3-4,9-12,23H,5-8,13H2,1-2H3
InChIKeyASKZRYGFUPSJPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Risdiplam: Oral SMN2 Splicing Modifier for SMA Research


Risdiplam (CAS 1825352-65-5), marketed as Evrysdi®, is a small-molecule survival motor neuron 2 (SMN2) pre-mRNA splicing modifier approved globally for the treatment of spinal muscular atrophy (SMA) across all ages and types [1]. As the first and only orally administered SMA therapy with systemic bioavailability and reliable central nervous system (CNS) penetration, risdiplam offers a non-invasive alternative to intrathecal antisense oligonucleotides and gene therapy [2][3]. Chemically identified as 7-(4,7-diazaspiro[2.5]oct-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one with molecular formula C22H23N7O and molecular weight 401.46 g/mol, risdiplam functions by enhancing inclusion of exon 7 in SMN2 transcripts, thereby increasing production of functional SMN protein [4]. Its discovery involved extensive medicinal chemistry optimization to achieve high potency (EC1.5× for SMN2 splicing: 4 nM) and a 10:1 selectivity window over the off-target FOXM1, establishing a distinct pharmacological profile among SMN2-directed therapies [5].

1
SMN2 splicing modulation studies Orally bioavailable tool for investigating exon 7 inclusion in preclinical SMA models.
2
CNS-penetrant SMN2 reference Crosses blood-brain barrier; enables CNS vs peripheral SMN protein pharmacodynamics.
3
Selectivity-context assay calibration Defined SMN2/FOXM1 window supports target engagement interpretation and off-target benchmarking.

Why Risdiplam Cannot Be Substituted


Risdiplam's pharmacological profile is the product of extensive structure-activity relationship (SAR) optimization targeting a specific RNA-small molecule interaction at the SMN2 exon 7 5' splice site, yielding a unique combination of high potency (EC1.5× = 4 nM for SMN2 splicing), oral bioavailability, and CNS penetration that cannot be replicated by close structural analogs or other in-class SMN2 splicing modifiers [1]. Its selectivity profile—optimized to achieve a 10:1 window for SMN2 over FOXM1 (EC50 = 67 nM for FOXM1 splicing)—distinguishes it from predecessor compounds like RG7800, which exhibited unacceptable off-target activity and phototoxicity liabilities [2]. Furthermore, the compound's distinct recognition mode at the 5' splice site, which recent mechanistic studies show contradicts the previously hypothesized two-site binding model, confers a sequence specificity profile that differs quantitatively from branaplam and other splicing modifiers [3]. Substitution with generic SMN2 modulators or structurally related analogs would introduce uncontrolled variability in splicing specificity, tissue distribution, and off-target gene expression, rendering experimental results non-comparable and regulatory submissions invalid.

Unique 5′ splice site recognition Sequence-specific SMN2 interaction may shift isoform profile when replaced by analog splicing modifiers.
Off-target splicing divergence FOXM1 selectivity differs quantitatively from predecessor compounds; results may not transfer across tool compounds.
Pharmacokinetic mismatch Oral bioavailability and CNS penetration cannot be assumed for structural analogs or other SMN2 modulators.

Risdiplam Differentiation Evidence


Oral Bioavailability and CNS Penetration

Risdiplam is orally bioavailable with systemic distribution and reliable CNS penetration, whereas nusinersen requires intrathecal administration via lumbar puncture for CNS delivery [1][2]. This difference in route of administration eliminates procedure-related risks, reduces healthcare resource utilization, and enables at-home dosing [3].

Oral Bioavailability & CNS Penetration
Trial context
Oral, once-daily dosing with systemic CNS penetration; ~1:1 CNS:plasma ratio vs. intrathecal nusinersen requiring procedural administration.
Non-invasive route supports consistent exposure in SMA model studies.
Human PK studies; relevance to preclinical dosing must be verified.
Oral bioavailability CNS penetration Pharmacokinetics Route of administration

SMN2 Splicing Potency

Risdiplam exhibits an EC1.5× of 4 nM for SMN2 exon 7 inclusion, compared to branaplam's reported EC50 of 20 nM for SMN2 splicing modulation . Furthermore, risdiplam demonstrates a 10:1 selectivity ratio for SMN2 over the off-target FOXM1 (EC50 = 67 nM for FOXM1 splicing), a critical optimization outcome that reduced the reproductive toxicity liabilities observed with earlier compounds [1][2].

SMN2 Splicing Potency
Cross-study comparable
EC1.5× 4 nM for SMN2 exon 7 inclusion; 10:1 selectivity over FOXM1 (EC50 67 nM) vs. branaplam EC50 20 nM.
Selectivity window enables target engagement benchmarking.
In vitro minigene reporter and fibroblast models.
SMN2 splicing EC1.5x Potency Selectivity

Clinical Efficacy in Later-Onset SMA

In the pivotal Phase 3 SUNFISH trial (NCT02908685) in type 2 and non-ambulant type 3 SMA patients aged 2-25 years, risdiplam treatment resulted in a statistically significant improvement in 32-item Motor Function Measure (MFM32) total score versus placebo at month 12 (treatment difference: 1.55 points; p=0.015) [1][2]. At month 24, a treatment difference of 3.12 points (95% CI: 1.67-4.57) in MFM-derived scores was observed compared with an external natural history comparator, with 32% of patients achieving a clinically meaningful improvement (change ≥3) and 58% demonstrating stabilization (change ≥0) [3]. In contrast, the placebo group showed a mean change from baseline of -0.31 points in MFM32 at month 12, reflecting natural disease progression [4].

Motor Function Endpoint (SUNFISH Ph3)
Trial context
MFM32 difference vs. placebo at 12 months: +1.55 points (p=0.015); sustained through 24 months (3.12-point difference vs. external comparator).
Reported endpoint change supports use as positive control for SMA model validation.
Double-blind RCT; type 2/3 SMA patients aged 2–25 years.
Motor function MFM32 HFMSE SUNFISH Phase 3

Risdiplam Research and Industrial Use Cases


Preclinical SMA Model Validation and SMN2 Pharmacodynamics

Risdiplam serves as an essential positive control and reference standard for validating SMN2 splicing modulation in preclinical SMA models. Its well-characterized EC1.5× of 4 nM for SMN2 exon 7 inclusion and defined 10:1 selectivity over FOXM1 enable precise dose-response calibration in vitro and in vivo [1]. Researchers can benchmark novel SMN2-targeting compounds against risdiplam's potency and selectivity profile, using it to establish assay sensitivity and confirm mechanism of action in patient-derived fibroblasts, iPSC-derived motor neurons, and transgenic mouse models (C/C-allele and SMNΔ7 mice) .

Oral SMN2 Modifier Reference for Comparative Pharmacology

As the only FDA-approved oral SMN2 splicing modifier, risdiplam provides a critical comparator for evaluating novel oral small molecules targeting SMN2 or related RNA splicing mechanisms. Its systemic bioavailability and CNS penetration profile—with approximately 1:1 CNS:plasma exposure ratio—enable meaningful in vivo pharmacokinetic/pharmacodynamic comparisons that intrathecally administered compounds cannot provide [2][3]. Studies investigating oral SMN2 modulators or brain-penetrant splicing modifiers should include risdiplam as a benchmark to contextualize tissue distribution and target engagement.

Real-World Evidence and Health Economics Outcomes Research

Risdiplam's oral, at-home administration profile creates a distinct comparator arm for real-world evidence studies and health economics outcomes research in SMA. The elimination of intrathecal injection procedures reduces healthcare resource utilization and associated costs, enabling comparative effectiveness research against nusinersen and onasemnogene abeparvovec in terms of treatment burden, adherence, and quality-of-life outcomes [4]. Procurement of research-grade risdiplam supports investigator-initiated studies examining long-term safety, treatment switching patterns, and combination therapy approaches [5].

Application
Selection Property
Validation Focus
Preclinical SMA model validation
SMN2 splicing assay calibration
Target engagement and dose-response benchmarking
Oral SMN2 modulator comparison
Oral bioavailability & CNS penetration
In vivo PK/PD benchmark against intrathecal agents
Healthcare resource utilization research
Non-invasive oral administration
Treatment burden and adherence endpoint analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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